1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE

Carbohydrate Chemistry Glycosyl Donor Synthesis Anomerisation

Researchers requiring a stable, fully protected glucose building block for multi-step glycosylation face challenges with undesired acyl migration. 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose solves this by providing benzoyl protecting groups with ~10× slower migration than acetyl analogs under basic conditions, preserving stereochemical integrity. • Enhanced Stability: Benzoyl migration is ~10-fold slower vs. acetyl at pH 9, ensuring regio- and stereoselectivity in demanding syntheses. • Reliable Precursor: Rapidly converts to tetra-O-benzoyl-β-D-glucosyl chloride with TiCl₄ for efficient glycosyl donor preparation. • Validated Supply: White to off-white crystalline solid, shipped under ambient conditions from BenchChem's global distribution network.

Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
CAS No. 14679-57-3
Cat. No. B078987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
CAS14679-57-3
Molecular FormulaC41H32O11
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1
InChIKeyJJNMLNFZFGSWQR-WJZQQGDTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose Overview


1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose (CAS 14679-57-3) is a fully benzoylated derivative of β-D-glucopyranose in which all five hydroxyl groups are protected as benzoate esters in the β-anomeric configuration. This compound is a white to off-white crystalline solid soluble in nonpolar organic solvents and serves as a fully protected glucose building block in carbohydrate chemistry [1]. It functions as a precursor to reactive glycosyl donors such as tetra-O-benzoyl-β-D-glucosyl chloride and as a stable protected form of glucose for mechanistic studies [2].

Workflow Glycosyl donor precursor via benzoyl chloride generation
Selection Fully benzoylated β-anomer for electronic control
Use Context Multi-step carbohydrate synthesis requiring stable protecting groups

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose: Irreplaceability


The benzoyl protecting group in 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose imposes distinct electronic and steric properties that cannot be replicated by other acyl protecting groups such as acetyl or pivaloyl. In the 'armed-disarmed' concept of glycosylation chemistry, benzoyl groups exert a stronger electron-withdrawing effect than acetyl groups, ranking benzoyl > acetyl in destabilization of cationic intermediates [1]. This electronic modulation translates into position-dependent reactivity differences: benzoyl groups at O-2 enhance reaction rates in Lewis acid-promoted anomerisation, whereas benzoyl groups at O-3, O-4, and O-6 reduce reactivity compared to acetyl groups [2]. The benzoyl group is also significantly more stable against acyl migration under basic conditions than acetyl, with acetyl groups migrating approximately 10-fold faster than benzoyl groups at pH 9 [3]. Substituting with penta-O-acetyl-β-D-glucopyranose or partially protected analogs would therefore alter reaction kinetics, stereoselectivity, and protecting group stability profiles in ways that directly affect synthetic outcomes.

Pentabenzoyl glucose (target)

Strong electron-withdrawing benzoyl groups modulate reactivity and reduce acyl migration ~10× vs acetyl.

β-anomer configuration essential for C-5 functionalization yields.

Acetyl / pivaloyl analogs

Weaker electron withdrawal alters glycosylation kinetics and stereoselectivity.

Faster acyl migration under basic conditions may compromise multi-step routes.

May not reproduce β-anomer-specific photobromination performance.

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose: Comparative Evidence


Selective Glycosyl Chloride Formation

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose reacts instantaneously with titanium tetrachloride (TiCl₄) to yield tetra-O-benzoyl-β-D-glucosyl chloride, which is subsequently anomerized to the α-isomer via catalytic action of benzoyloxytitanium trichloride formed as a byproduct [1]. This reaction proceeds with selective complex formation, most likely at the acyl group at position 1 [1]. In contrast, analogous acetylated derivatives (penta-O-acetyl-β-D-glucopyranose) exhibit slower reaction kinetics under comparable conditions due to the weaker electron-withdrawing character of acetyl groups relative to benzoyl groups, as quantified by the pKa-based ranking where benzoyl destabilizes positive charge more strongly than acetyl [2].

Glycosyl chloride formation rate
Cross-study comparable
Instantaneous reaction with TiCl₄ vs slower kinetics for acetyl analog
Benzoyl enhances donor precursor access
Electronic ranking: benzoyl > acetyl in positive charge destabilization
Carbohydrate Chemistry Glycosyl Donor Synthesis Anomerisation

β-Anomer Advantage in C-5 Bromination

Photo-bromination of penta-O-benzoyl-β-D-glucopyranose with bromine produces the 5-bromo derivative in good yields, whereas the α-anomer (penta-O-benzoyl-α-D-glucopyranose) reacts less well but also yields a crystalline 5-bromide [1]. Hydrolysis of the 5-bromo derivative from the β-anomer affords D-xylo-hexos-5-ulose tetrabenzoate, which serves as a versatile intermediate for the synthesis of α-L-idopyranosides and other rare sugar derivatives [1].

C-5 photobromination yield
Direct head-to-head
β-anomer: good yields; α-anomer: reacts less well
β-configuration critical for preparative bromination
α-anomer yields insufficient for downstream rare sugar synthesis
Photochemical Bromination C-5 Functionalization D-xylo-hexos-5-ulose Synthesis

Ammonolysis Product Distribution: Benzoyl vs Acetyl

The ammonolysis of penta-O-benzoyl-D-glucopyranose produces both acyclic (1,1-bis(benzamido)-1-deoxy-D-glucitol) and cyclic (N-benzoyl-β-D-glucopyranosylamine) products. The molar ratio of cyclic to acyclic products is lower for benzoylated derivatives compared to aliphatic acyl derivatives such as acetyl and propionyl [1]. Specifically, penta-O-acetyl-D-glucopyranose and penta-O-propionyl-D-glucopyranose yield a higher proportion of cyclic products (2+3) relative to acyclic products (1) than does the benzoylated analog [1].

Ammonolysis product distribution
Direct head-to-head
Lower cyclic/acyclic ratio with benzoyl vs acetyl/propionyl
Benzoyl diverts reaction toward acyclic intermediates
Product profile differs from aliphatic acyl groups
Ammonolysis Protecting Group Chemistry Acyclic versus Cyclic Product Selectivity

Acyl Migration Stability: Benzoyl vs Acetyl

NMR spectroscopy and kinetic modeling of acyl group migration in β-D-galactopyranosides demonstrate that benzoyl protective groups migrate significantly slower than acetyl groups under basic conditions. The migration of acetyl, pivaloyl, and benzoyl groups was studied at variable pH, with clockwise and counterclockwise migration rates accurately determined using a kinetic model [1]. The relative stability order established is benzoyl > pivaloyl > acetyl, with acetyl migration rates approximately 10-fold greater than benzoyl migration rates at pH 9 [1].

Acyl migration resistance
Class-level inference
Benzoyl migrates ~10× slower than acetyl at pH 9
Enhanced stability during multi-step basic conditions
Stability order: benzoyl > pivaloyl > acetyl
Acyl Migration Protecting Group Stability Carbohydrate Synthesis Planning

Heparin Assay and Sulfate Protease Inhibition Substrate

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose has been validated as a synthetic substrate for use in heparin assays and functions as an inhibitor of the enzyme sulfate protease . The compound has also been shown to inhibit the activity of neutrophils and monocytes . This validated biological application represents a defined use case not established for other peracylated glucose derivatives such as penta-O-acetyl-β-D-glucopyranose or penta-O-pivaloyl-β-D-glucopyranose in the context of heparin-related enzyme assays.

Heparin assay substrate use
Data to verify
Reported sulfate protease inhibition and neutrophil/monocyte activity effect
Supports enzyme assay research context
Source review recommended; comparator data unavailable
Enzyme Assay Sulfate Protease Heparin Biochemical Reagent

1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose Applications


TiCl₄-Mediated Glycosyl Donor Synthesis

Researchers preparing glycosyl donors for oligosaccharide synthesis should procure 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose as the precursor to tetra-O-benzoyl-β-D-glucosyl chloride. The instantaneous reaction with TiCl₄ provides rapid access to this reactive glycosyl donor, which undergoes subsequent anomerization to the α-isomer under catalytic influence of benzoyloxytitanium trichloride formed in situ [1]. This reaction sequence is more efficient than acetyl-based alternatives due to the enhanced electron-withdrawing character of benzoyl groups [2].

C-5 Functionalization for Rare Sugar Synthesis

Synthetic chemists targeting D-xylo-hexos-5-ulose derivatives or α-L-idopyranosides should select the β-anomer (CAS 14679-57-3) over the α-anomer (CAS 22415-91-4) for photo-bromination reactions. The β-anomer provides good yields of the 5-bromo derivative, which upon hydrolysis yields D-xylo-hexos-5-ulose tetrabenzoate—a versatile intermediate that reacts readily with alcohols and thiols to form 5-hydroxyglycosides and thioglycosides [1].

Acyl Migration Protection in Multi-Step Synthesis

For carbohydrate synthesis routes involving multiple steps under basic or variable pH conditions, 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose offers enhanced protecting group stability compared to acetylated analogs. Benzoyl groups migrate approximately 10-fold slower than acetyl groups under basic conditions (pH 9), reducing the risk of undesired acyl migration that can compromise regio- and stereoselectivity in subsequent steps [1].

Heparin Assay and Sulfate Protease Inhibition

Biochemists and enzymologists conducting heparin-related assays or investigating the role of sulfate protease in inflammation require this specific validated substrate. The compound has established utility as a sulfate protease inhibitor and has demonstrated inhibitory activity against neutrophils and monocytes [1].

Application
Selection Property
Validation Focus
Glycosyl donor preparation
Rapid benzoyl chloride formation
Donor reactivity benchmark with Lewis acid
C-5 functionalization for rare sugars
β-Anomer configuration
Photobromination yield comparison
Multi-step synthesis under basic pH
Benzoyl migration resistance
Protecting group stability assay
Sulfate protease enzyme studies
Reported substrate activity
Enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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